4-(4-Fluorophenoxy)benzoic acid
Overview
Description
4-(4-Fluorophenoxy)benzoic acid is an organic compound with the molecular formula C₁₃H₉FO₃ and a molecular weight of 232.21 g/mol . This compound is characterized by the presence of a fluorine atom attached to a phenoxy group, which is further connected to a benzoic acid moiety. It is commonly used as a building block in organic synthesis and has various applications in scientific research .
Preparation Methods
The synthesis of 4-(4-Fluorophenoxy)benzoic acid typically involves the reaction of 4-fluorophenyl boronic acid with methyl 4-hydroxybenzoate in the presence of copper(II) acetate and triethylamine . The reaction is carried out in dichloromethane at room temperature for 16 hours. The resulting product is then treated with lithium hydroxide in dioxane and water, followed by acidification with hydrochloric acid to yield this compound .
Reaction Conditions:
Stage 1: 4-fluorophenyl boronic acid, copper(II) acetate, triethylamine, dichloromethane, room temperature, 16 hours.
Chemical Reactions Analysis
4-(4-Fluorophenoxy)benzoic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol or aldehyde.
Substitution: The fluorine atom can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products:
Oxidation: Fluorophenoxybenzoic acid derivatives.
Reduction: Fluorophenoxybenzyl alcohol or fluorophenoxybenzaldehyde.
Substitution: Compounds with substituted fluorophenoxy groups.
Scientific Research Applications
4-(4-Fluorophenoxy)benzoic acid is widely used in scientific research due to its versatile chemical properties. Some of its applications include:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme interactions and protein-ligand binding.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(4-Fluorophenoxy)benzoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atom enhances the compound’s binding affinity and selectivity towards these targets. The phenoxy and benzoic acid groups contribute to the overall stability and reactivity of the molecule .
Molecular Targets and Pathways:
Enzymes: Inhibition or activation of specific enzymes involved in metabolic pathways.
Receptors: Binding to receptors to modulate cellular signaling pathways.
Comparison with Similar Compounds
4-(4-Fluorophenoxy)benzoic acid can be compared with other similar compounds, such as:
- 4-(4-Methylphenoxy)benzoic acid
- 4-(4-Methoxyphenoxy)benzoic acid
- 4-(4-Chlorophenoxy)benzoic acid
Uniqueness:
Properties
IUPAC Name |
4-(4-fluorophenoxy)benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9FO3/c14-10-3-7-12(8-4-10)17-11-5-1-9(2-6-11)13(15)16/h1-8H,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYKALFXKRWCSLY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)O)OC2=CC=C(C=C2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9FO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70407441 | |
Record name | 4-(4-Fluorophenoxy)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70407441 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
129623-61-6 | |
Record name | 4-(4-Fluorophenoxy)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70407441 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(4-Fluorophenoxy)benzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular structure of 4-(4-Fluorophenoxy)benzoic acid?
A1: this compound consists of two benzene rings linked by an oxygen atom (forming a phenoxy group). One benzene ring has a carboxylic acid (-COOH) substituent, and the other has a fluorine atom (-F) substituent in the para position relative to the oxygen linkage. []
Q2: How are the molecules of this compound arranged in its crystal structure?
A2: In the crystal structure, this compound molecules form dimers through centrosymmetric O—H⋯O hydrogen bonds, creating R 2 2(8) ring motifs. These dimers further connect into a two-dimensional array through C—H⋯O interactions. Additionally, a weak C—H⋯π interaction is observed within the crystal structure. []
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